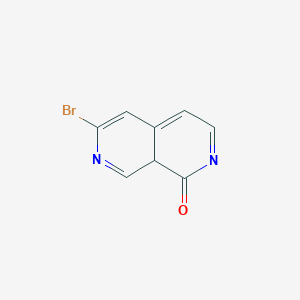![molecular formula C18H26Cl2Zr B12349922 Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- is an organometallic compound with the molecular formula C12H14Cl2Zr. It is commonly used as a catalyst in various organic reactions due to its high catalytic performance and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- typically involves the reaction of zirconium tetrachloride with tetramethylcyclopentadiene in the presence of a suitable solvent such as toluene. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .
化学反応の分析
Types of Reactions
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- undergoes various types of reactions, including:
Oxidation: Reacts with oxidizing agents to form zirconium oxides.
Reduction: Can be reduced to lower oxidation states using reducing agents.
Substitution: Undergoes ligand exchange reactions with other cyclopentadienyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and other cyclopentadienyl compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted cyclopentadienyl zirconium compounds .
科学的研究の応用
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and hydroamination.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials and coatings.
作用機序
The compound exerts its effects primarily through its Lewis acidic behavior, which allows it to act as an efficient catalyst in various organic reactions. It interacts with molecular targets by coordinating with electron-rich species, facilitating the formation and breaking of chemical bonds . The pathways involved include activation of substrates and stabilization of transition states, leading to increased reaction rates and selectivity .
類似化合物との比較
Similar Compounds
Bis(pentamethylcyclopentadienyl)zirconium dichloride: Similar structure but with pentamethylcyclopentadienyl ligands.
Dichlorobis(indenyl)zirconium(IV): Contains indenyl ligands instead of cyclopentadienyl.
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-: Similar but with methylcyclopentadienyl ligands.
Uniqueness
Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- is unique due to its tetramethylcyclopentadienyl ligands, which provide enhanced stability and catalytic performance compared to its analogs .
特性
分子式 |
C18H26Cl2Zr |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-6-5-7(2)9(4)8(6)3;;;/h2*6H,1-4H3;2*1H;/q2*-1;;;+4/p-2 |
InChIキー |
TVVBKKGUEQYYTA-UHFFFAOYSA-L |
正規SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Cl-].[Cl-].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


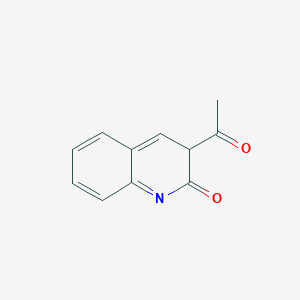
![tert-butyl N-[[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]methyl]carbamate](/img/structure/B12349841.png)

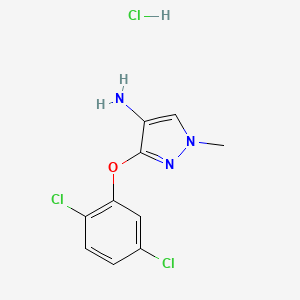
![2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B12349859.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349874.png)
![N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12349879.png)
![3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12349885.png)

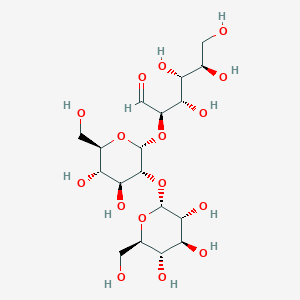

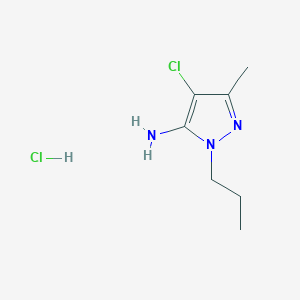
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)
